

A Comparative Performance Analysis of Pyrazine-2-Carboxylate Derivatives in Biological Assays

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Compound of Interest

Compound Name: *methyl pyrazine-2-carboxylate*

Cat. No.: *B182583*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological performance of **methyl pyrazine-2-carboxylate** derivatives against established alternatives in key assays. The data presented is compiled from various studies to offer insights into the potential of these compounds in antimicrobial and anticancer applications.

Quantitative Performance Data

The following tables summarize the in vitro activity of various pyrazine-2-carboxylate derivatives compared to standard drugs in antimicrobial and anticancer assays. It is important to note that the data is sourced from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Antimicrobial and Antifungal Activity of Pyrazine-2-Carboxamide Derivatives

Compound/ Drug	Target Organism	Assay Type	Activity (MIC in µg/mL)	Reference Compound	Reference MIC (µg/mL)
3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide	Mycobacterium tuberculosis H37Rv	Broth Microdilution	12.5	Pyrazinamide	6.25[1]
3-Amino-N-octylpyrazine-2-carboxamide	Mycobacterium tuberculosis H37Rv	Broth Microdilution	25	Pyrazinamide	6.25[2]
Pyrazine-2-carboxylic acid hydrazide-hydrazone derivative 8b	Mycobacterium tuberculosis H37Rv	MABA	≤6.25	Pyrazinamide	6.25[3]
Pyrazine-2-carboxylic acid hydrazide-hydrazone derivative 8c	Mycobacterium tuberculosis H37Rv	MABA	≤6.25	Pyrazinamide	6.25[3]
N-(4-trifluoromethyl phenyl)pyrazine-2-carboxamide	Mycobacterium tuberculosis	Broth Microdilution	<2	Pyrazinamide	6.25[1]
5-tert-Butyl-6-chloro-N-(3-iodo-4-methylphenyl	Mycobacterium tuberculosis	TAACF Screen	IC90 = 0.819	-	-

) pyrazine-2-
carboxamide

Isoniazid derivative (IBP19)	Mycobacteriu m tuberculosis	Broth Microdilution	1.562	Isoniazid	3.125[4]
Isoniazid derivative (IBP21)	Mycobacteriu m tuberculosis	Broth Microdilution	1.562	Isoniazid	3.125[4]
(E)-1-(5- isopropylpyra zin-2-yl)-3-(4- nitrophenyl)pr op-2-en-1- one	Trichophyton mentagrophyt es	Broth Microdilution	Comparable to Fluconazole	Fluconazole	-
5-chloro-2-(3- chlorophenylc arbamoyl)phe nyl pyrazine- 2-carboxylate	Gram- positive bacteria	Broth Microdilution	$\geq 0.98 \mu\text{mol/L}$	-	-
2-(4- bromophenyl carbamoyl)-4- chlorophenyl pyrazine-2- carboxylate	Mold strains	Broth Microdilution	$\geq 1.95 \mu\text{mol/L}$	-	-

MABA: Microplate Alamar Blue Assay; TAACF: Tuberculosis Antimicrobial Acquisition & Coordinating Facility

Table 2: Cytotoxicity of Pyrazine Derivatives in Cancer Cell Lines

Compound/ Drug	Cell Line	Assay Type	Activity (IC50)	Reference Compound	Reference IC50
(C ^N pz ^C)Au (1,3- dimethylbenzi midazol-2- ylidene)	HL60 (Leukemia)	MTT	Submicromol ar	Cisplatin	-
(C ^N pz ^C)Au (1,3- dimethylbenzi midazol-2- ylidene)	MCF-7 (Breast Cancer)	MTT	Submicromol ar	Cisplatin	-
(C ^N pz ^C)Au (1,3- dimethylbenzi midazol-2- ylidene)	A549 (Lung Cancer)	MTT	Submicromol ar	Cisplatin	-
[5][6] [7]triazolo[4,3 -a]pyrazine derivative 17l	A549 (Lung Cancer)	MTT	0.98 ± 0.08 μM	Foretinib	-
[5][6] [7]triazolo[4,3 -a]pyrazine derivative 17l	MCF-7 (Breast Cancer)	MTT	1.05 ± 0.17 μM	Foretinib	-
Prexasertib (pyrazine-2- carbonitrile derivative)	-	Kinase Assay (CHK1)	1 nM	-	-
Darovasertib (pyrazine-2- carboxamide derivative)	-	Kinase Assay (PKCα)	1.9 nM	-	-

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, primarily through the action of mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

- Cell Seeding:
 - Harvest and count cells.
 - Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase during the assay (typically 1,000 to 100,000 cells per well).
 - Include wells with medium only as a blank control.
 - Incubate the plate for 24 hours to allow cells to attach.
- Cell Treatment:
 - Prepare serial dilutions of the test compound (e.g., **methyl pyrazine-2-carboxylate** derivatives).
 - Remove the medium from the wells and add the prepared dilutions.
 - Include untreated wells as a negative control.
 - Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
- MTT Addition and Incubation:
 - After the treatment period, remove the medium containing the compound.

- Add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well to a final concentration of 0.5 mg/mL.
- Incubate the plate for 2 to 4 hours at 37°C, protected from light.
- Formazan Solubilization:
 - For adherent cells, carefully remove the MTT solution.
 - Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.
 - Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
- Absorbance Measurement:
 - Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of around 650 nm can be used for background subtraction.
- Data Analysis:
 - Subtract the average absorbance of the blank wells from all other readings.
 - Calculate the percentage of cell viability relative to the untreated control.
 - The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against the compound concentration.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

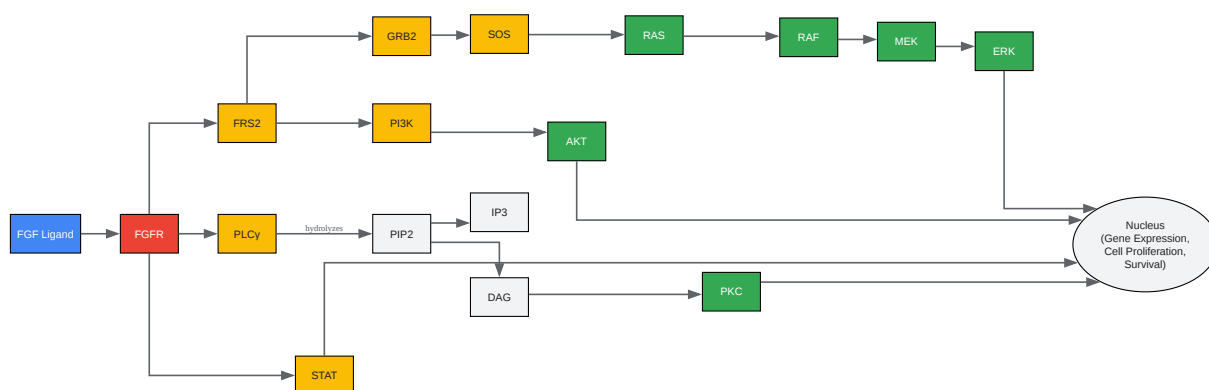
- Preparation of Antimicrobial Dilutions:

- Prepare a two-fold serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.
- Inoculum Preparation:
 - Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).
- Inoculation:
 - Inoculate each well of the microtiter plate with the microbial suspension. The final inoculum concentration should be approximately 5×10^5 colony-forming units (CFU)/mL.
 - Include a growth control well (no antimicrobial agent) and a sterility control well (no inoculum).
- Incubation:
 - Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
- MIC Determination:
 - After incubation, visually inspect the plates for microbial growth (turbidity).
 - The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Signaling Pathway

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

Several pyrazine derivatives have been investigated as inhibitors of protein kinases, including Fibroblast Growth Factor Receptors (FGFRs), which are crucial in cancer development. The diagram below illustrates a simplified overview of the FGFR signaling cascade.



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Caption: Simplified FGFR signaling pathway leading to cancer cell proliferation and survival.

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